molecular formula C14H13ClN2O2 B6151712 6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid CAS No. 1152563-23-9

6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid

Cat. No. B6151712
CAS RN: 1152563-23-9
M. Wt: 276.7
InChI Key:
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Description

The compound “6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid” belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-member ring containing a nitrogen atom, four carbon atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as the one , has been extensively studied . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse, given their broad range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 268-273 degrees . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, imidazole-containing compounds are known to have a wide range of biological activities . For example, some imidazole-containing compounds are known to inhibit certain enzymes, which can lead to various therapeutic effects .

Safety and Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the broad range of biological activities of imidazole-containing compounds, there is significant interest in further exploring their potential for drug development . This includes studying their synthesis, mechanisms of action, and safety profiles in more detail .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid' involves the synthesis of the benzodiazole ring followed by the attachment of the cyclohexene and carboxylic acid groups.", "Starting Materials": [ "2-aminobenzoic acid", "thionyl chloride", "5-chloro-1,3-dimethyl-1H-benzo[d]imidazole", "cyclohexene", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "diethyl ether", "hydrochloric acid", "sodium hydroxide solution" ], "Reaction": [ "1. Synthesis of 5-chloro-1,3-dimethyl-1H-benzo[d]imidazole by reacting 2-aminobenzoic acid with thionyl chloride followed by reaction with 5-chloro-1,3-dimethyl-1H-benzo[d]imidazole.", "2. Synthesis of 6-(5-chloro-1H-1,3-benzodiazol-2-yl)cyclohex-3-ene-1-carboxylic acid by reacting 5-chloro-1,3-dimethyl-1H-benzo[d]imidazole with cyclohexene in the presence of sodium hydroxide and sodium bicarbonate followed by reaction with a carboxylic acid derivative in the presence of hydrochloric acid and sodium hydroxide solution." ] }

CAS RN

1152563-23-9

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.7

Purity

95

Origin of Product

United States

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